molecular formula C20H28O B1254095 All-trans-1,6-seco-1,2-didehydroretinal

All-trans-1,6-seco-1,2-didehydroretinal

Cat. No.: B1254095
M. Wt: 284.4 g/mol
InChI Key: LQAJUQDHCUNJJY-OVWFGJEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-1,6-seco-1,2-didehydroretinal is a structurally modified retinal derivative characterized by a unique seco (ring-opened) configuration and conjugated double-bond system. Its molecular framework includes a 1,6-seco modification, which disrupts the traditional cyclohexenyl ring found in canonical retinoids, and a 1,2-didehydro group that introduces additional unsaturation. While its exact biological function remains under investigation, its synthetic analogs have been studied for their photophysical properties, particularly in relation to conjugated polyene systems .

Properties

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal

InChI

InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+

InChI Key

LQAJUQDHCUNJJY-OVWFGJEDSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C

Synonyms

acyclo-retinal
acycloretinal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of All-trans-1,6-seco-1,2-didehydroretinal can be contextualized by comparing it to related polyenic compounds, such as 1,6-diphenyl-1,3,5-hexatriene derivatives and substituted analogs. Below is a detailed analysis supported by experimental data:

Table 1: Structural and Photophysical Comparison

Compound Key Structural Features Photoisomerization Behavior Thermal Stability Key References
This compound Seco ring-opened structure; 1,2-didehydro Rapid cis-trans isomerization (UV/vis) Moderate
All-trans-1,6-diphenyl-1,3,5-hexatriene Linear hexatriene; phenyl substituents Slower isomerization kinetics High
All-trans-1,6-bis(o-methoxyphenyl)-1,3,5-hexatriene Methoxy-substituted phenyl groups Enhanced quantum yield for isomerization Very high
Trans,trans,trans-1,6-diphenyl-1,3,5-hexatriene Rigid planar conformation Substituent-dependent isomerization Moderate

Key Findings:

Structural Influence on Photoisomerization :

  • The seco modification in this compound introduces conformational flexibility, enabling faster cis-trans isomerization compared to rigid phenyl-substituted hexatrienes . This is attributed to reduced steric hindrance and increased π-electron delocalization.
  • In contrast, methoxy-substituted analogs (e.g., bis-o-methoxyphenyl hexatriene) exhibit higher thermal stability due to electron-donating methoxy groups stabilizing the excited state .

Substituent Effects: Sonoda et al. demonstrated that electron-donating substituents (e.g., methoxy) on phenyl rings alter isomerization rates by modulating the energy barrier between cis and trans states . This principle may extend to the didehydroretinal analog, where substituents could fine-tune photoresponsiveness.

Research Implications and Limitations

While the provided studies highlight foundational insights into polyenic systems, direct comparative data on this compound remain sparse. Further studies are needed to quantify its quantum yield for isomerization, biological activity, and stability under physiological conditions. The existing evidence, however, underscores the importance of structural tailoring in optimizing photochemical performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
All-trans-1,6-seco-1,2-didehydroretinal
Reactant of Route 2
Reactant of Route 2
All-trans-1,6-seco-1,2-didehydroretinal

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